molecular formula C17H16BrN3O2 B3006882 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole CAS No. 2137599-93-8

1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole

Cat. No. B3006882
CAS RN: 2137599-93-8
M. Wt: 374.238
InChI Key: OETQSIUDWQFPJL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of H-1,2,3-triazoles, including derivatives similar to 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole, involves nucleophilic attack of sodium azide on activated acetylenes in dimethylformamide . This method has been shown to produce a variety of triazole compounds with different substituents. Another approach to synthesizing triazole derivatives is the reaction of α-bromoacetophenones with methylhydrazine or phenylhydrazines, which can yield 2-methyl-4-aryl-2H-[1,2,3]triazoles and 2,4-diaryl-2H-[1,2,3]triazoles, respectively . These methods provide a basis for the synthesis of complex triazole compounds, potentially including the compound of interest.

Molecular Structure Analysis

The molecular structure of triazole derivatives can be complex, with the possibility of multiple isomers and rearrangements. For instance, 1-substituted-4-iminomethyl-1,2,3-triazoles can interconvert between structural isomers when heated, with the equilibrium position depending on the electronic properties of the substituents . The crystal structure of a related compound, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, has been determined, revealing dihedral angles and weak hydrogen bonds that stabilize the crystal structure . These findings suggest that the molecular structure of 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole would also exhibit specific geometric and electronic characteristics that could be analyzed through similar methods.

Chemical Reactions Analysis

Triazole compounds can undergo various chemical reactions, including bromine to lithium exchange reactions . These reactions can lead to the formation of lithiated derivatives, which can then be quenched with different reagents to yield a wide range of substituted triazoles. The reactivity of the triazole ring allows for the introduction of various functional groups, which can significantly alter the chemical properties of the resulting compounds. This versatility is key to the utility of triazoles in chemical synthesis and could be relevant to the chemical reactions of 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazoles have been studied, with apparent pKa values for a group of triazoles ranging from 4.95 to 9.45 in ethanol-water at 25°C . The UV spectra of triazoles show similarities to other heteroaromatic and phenyl compounds, and characteristic features of UV and IR spectra can be used for structure assignment . These properties are indicative of the behavior of triazole compounds in various environments and can be used to predict the properties of 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole.

Scientific Research Applications

Anti-Inflammatory Activity

Compounds related to 1-(4-Bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole have been synthesized and evaluated for their anti-inflammatory activities. Notably, derivatives of 1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole have shown promising results in this area (Labanauskas et al., 2001).

Antimicrobial Activities

Several studies have synthesized novel 1,2,4-triazole derivatives and tested them for antimicrobial properties. For instance, compounds such as 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one derivatives have been evaluated, demonstrating good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Corrosion Inhibition

Triazole derivatives, like 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, have been studied for their effectiveness in inhibiting corrosion of metals in acidic media. Research indicates significant efficiency in protecting metals such as mild steel, making these compounds useful in various industrial applications (Lagrenée et al., 2002).

Synthesis and Characterization

The synthesis and characterization of various 1,2,4-triazole derivatives have been extensively studied. These studies have led to the discovery of compounds with enhanced pharmacological properties, especially when introducing alkyl, alkoxy, and halogen substituents (Desabattina et al., 2014).

Tautomerism Studies

Research into the tautomerism of triazole compounds, including 1,2,4-triazoles, has provided valuable insights into the structural and electronic properties of these molecules. This understanding is crucial for the development of new materials and pharmaceuticals (Kubota & Uda, 1975).

properties

IUPAC Name

1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrN3O2/c1-11-8-13(18)5-6-15(11)21-10-14(19-20-21)12-4-7-16(22-2)17(9-12)23-3/h4-10H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OETQSIUDWQFPJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)N2C=C(N=N2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137599-93-8
Record name 1-(4-bromo-2-methylphenyl)-4-(3,4-dimethoxyphenyl)-1H-1,2,3-triazole
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